Cas no 1805904-85-1 (4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)

4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid
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- Inchi: 1S/C11H10ClFO4/c1-5(14)9(12)7-3-2-6(4-8(7)13)10(15)11(16)17/h2-4,9-10,15H,1H3,(H,16,17)
- InChI Key: XYLLJNICNQALJN-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)C1C=CC(=CC=1F)C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 310
- Topological Polar Surface Area: 74.6
- XLogP3: 1.3
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026038-250mg |
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid |
1805904-85-1 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015026038-1g |
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid |
1805904-85-1 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015026038-500mg |
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid |
1805904-85-1 | 97% | 500mg |
839.45 USD | 2021-06-18 |
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid
Recent Advances in the Study of 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid (CAS: 1805904-85-1)
4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid (CAS: 1805904-85-1) is a fluorinated mandelic acid derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique chloro and oxo functional groups, has shown promising potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its role in the development of novel enzyme inhibitors and its applications in targeted drug delivery systems.
The synthesis and characterization of 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid have been extensively investigated, with particular emphasis on its stereochemical properties and reactivity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its structure and confirm its purity. These studies have provided valuable insights into the compound's stability under various conditions, which is critical for its application in pharmaceutical formulations.
One of the most significant findings in recent research is the compound's potential as a building block for the development of protease inhibitors. Preliminary in vitro studies have demonstrated that derivatives of 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid exhibit selective inhibition against specific proteases involved in inflammatory pathways. This discovery opens new avenues for the design of anti-inflammatory drugs with improved specificity and reduced side effects.
Furthermore, the fluorinated nature of this compound has sparked interest in its use as a probe for studying enzyme mechanisms. The fluorine atom serves as a sensitive reporter in 19F NMR studies, allowing researchers to monitor enzymatic reactions in real-time. This application has been particularly valuable in understanding the kinetics and thermodynamics of enzyme-substrate interactions, providing a deeper understanding of biological processes at the molecular level.
Recent pharmacokinetic studies have also explored the metabolic fate of 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid in mammalian systems. These investigations have revealed interesting patterns of metabolism, including the formation of active metabolites that may contribute to the compound's biological effects. Such findings are crucial for the future development of drugs incorporating this structural motif.
In conclusion, 4-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid represents a versatile and promising compound in medicinal chemistry research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and biochemical studies. Ongoing research continues to uncover new applications for this molecule, particularly in the areas of enzyme inhibition and mechanistic studies. Future directions may include optimization of its pharmacological properties and exploration of its potential in treating specific disease conditions.
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